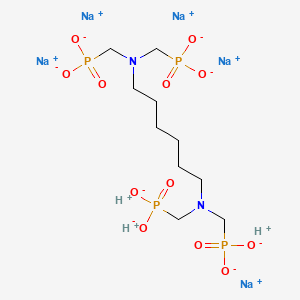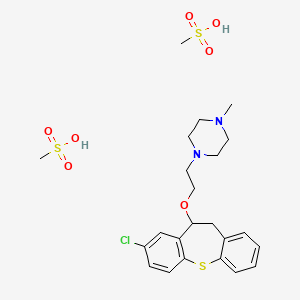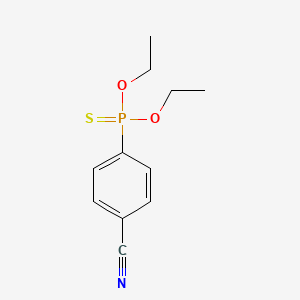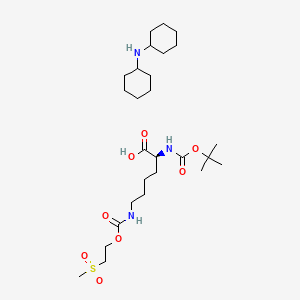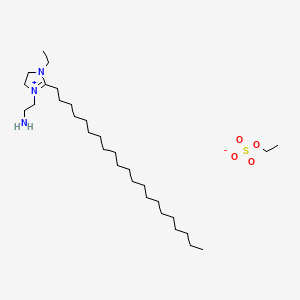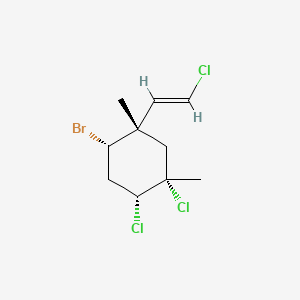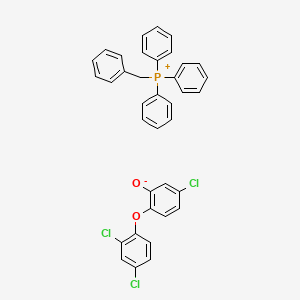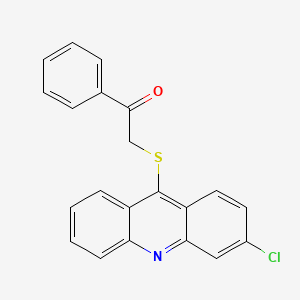
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It contains an acridine moiety, which is a tricyclic aromatic system, and a phenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- typically involves the following steps:
Formation of the Acridine Moiety: The acridine nucleus can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable reagents.
Chlorination: The acridine moiety is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The chlorinated acridine is then reacted with a thiol compound to form the thioether linkage.
Attachment of the Phenyl Group: The final step involves the attachment of the phenyl group to the ethanone backbone through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to yield the corresponding reduced forms of the acridine moiety.
Substitution: The chlorine atom in the acridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Acridine Derivatives: Formed through reduction reactions.
Substituted Acridine Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of acridine derivatives.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with specific proteins, modulating their activity and contributing to its biological effects.
Comparación Con Compuestos Similares
- Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-(4-nitrophenyl)-
- Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring or the acridine moiety can significantly alter the chemical and biological properties of these compounds.
- Reactivity: Variations in the substituents can affect the reactivity of the compound, influencing the types of reactions it undergoes and the conditions required.
- Biological Activity: The biological activity of these compounds can vary based on their structure, with some derivatives showing enhanced or reduced activity in specific applications.
Ethanone, 2-((3-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its unique combination of structural features, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
134826-39-4 |
|---|---|
Fórmula molecular |
C21H14ClNOS |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
2-(3-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-15-10-11-17-19(12-15)23-18-9-5-4-8-16(18)21(17)25-13-20(24)14-6-2-1-3-7-14/h1-12H,13H2 |
Clave InChI |
CSTCCOZGJYQAPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


